molecular formula C14H20N4O B1241078 Iroxanadine CAS No. 203805-20-3

Iroxanadine

Cat. No.: B1241078
CAS No.: 203805-20-3
M. Wt: 260.33 g/mol
InChI Key: QWVRTSZDKPRPDF-CYBMUJFWSA-N
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Description

Iroxanadine, also known as BRX-235, is a novel small molecule synthesized by Biorex, Hungary . It is a cardioprotective agent and has been investigated for use/treatment in atherosclerosis and vascular diseases . Its use has also been suggested for the prevention of early restenosis following vascular surgery or balloon angioplasty .


Molecular Structure Analysis

This compound is a small molecule with the chemical formula C14H20N4O . It has an average weight of 260.3348 and a monoisotopic mass of 260.163711282 . This compound belongs to the class of organic compounds known as pyridines and derivatives .

Scientific Research Applications

Vasculoprotective Effects

Iroxanadine, also known as BRX-235, has been characterized as a vasculoprotector against atherosclerosis. It has demonstrated potential in improving the survival of vascular endothelial cells following ischemia/reperfusion stress. In a study, endothelial cells cultured from human umbilical veins were exposed to hypoxia/reoxygenation to mimic ischemia/reperfusion. The addition of BRX-235 to the culture medium significantly reduced caspase-dependent apoptosis. This effect appears to be associated with enhanced stress-responsive heat shock protein (Hsp) expression and p38 kinase activation in reoxygenated endothelial cells (Kabakov et al., 2004).

Mechanism of Action

Iroxanadine acts as a cardioprotective agent by inducing phosphorylation of p38 SAPK . This phosphorylation plays an important role in endothelial cell (EC) homeostasis . EC function plays a central role in vascular diseases such as atherosclerosis, restenosis, diabetic angiopathies, microvascular angina, and peripheral arterial disease .

Properties

203805-20-3

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

(5R)-5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine

InChI

InChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)/t13-/m1/s1

InChI Key

QWVRTSZDKPRPDF-CYBMUJFWSA-N

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CONC(=N2)C3=CN=CC=C3

SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3

Canonical SMILES

C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3

synonyms

BRX 005
BRX-005

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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